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molecular formula C6H11N3 B1624847 4-Methyl-piperazine-1-carbonitrile CAS No. 50451-22-4

4-Methyl-piperazine-1-carbonitrile

Cat. No. B1624847
M. Wt: 125.17 g/mol
InChI Key: VMGJEMZVRQAYRA-UHFFFAOYSA-N
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Patent
US04098791

Procedure details

In the manner given in Example 1, N-methylpiperazine is treated with cyanogen bromide and aqueous sodium hydroxide to give 4-methyl-1-piperazinecarbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[N:8]#[C:9]Br.[OH-].[Na+]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:9]#[N:8])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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